molecular formula C10H19BrO B2655131 4-(Bromomethyl)-2,2,6,6-tetramethyloxane CAS No. 1638760-06-1

4-(Bromomethyl)-2,2,6,6-tetramethyloxane

Cat. No.: B2655131
CAS No.: 1638760-06-1
M. Wt: 235.165
InChI Key: FSOOELPAFRDVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2,2,6,6-tetramethyloxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of a bromomethyl group attached to the oxane ring, which is further substituted with four methyl groups

Scientific Research Applications

4-(Bromomethyl)-2,2,6,6-tetramethyloxane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: It can be employed in the synthesis of biologically active molecules for medicinal chemistry research.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The addition of bromine to alkenes proceeds with unique stereochemistry feature that need special attention. It turns out that the halogen atoms are added via anti addition to the double bond .

Safety and Hazards

“Methyl 4-(bromomethyl)benzoate” is considered hazardous. It may cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,2,6,6-tetramethyloxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,6,6-tetramethyloxane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.

Major Products

    Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl-substituted oxane.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2,2,6,6-tetramethyloxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Hydroxymethyl)-2,2,6,6-tetramethyloxane: Contains a hydroxymethyl group instead of a bromomethyl group.

    4-(Methyl)-2,2,6,6-tetramethyloxane: Lacks the bromomethyl group, having a simple methyl group instead.

Uniqueness

4-(Bromomethyl)-2,2,6,6-tetramethyloxane is unique due to its specific reactivity profile, particularly in substitution reactions where the bromomethyl group acts as a good leaving group. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its chloro- and hydroxymethyl counterparts in certain reactions.

Properties

IUPAC Name

4-(bromomethyl)-2,2,6,6-tetramethyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOOELPAFRDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)CBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.